Methyl 1-ethenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring with a carboxylate ester and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the condensation of 1,3-diketones with hydrazines, followed by esterification. For instance, the reaction of 1,3-diketones with arylhydrazines can yield substituted pyrazoles, which can then be esterified to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-ethenyl-1H-pyrazole-5-carboxylate is unique due to the presence of the ethenyl group, which can undergo additional chemical transformations compared to its analogs.
Properties
IUPAC Name |
methyl 2-ethenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYPSBRKIJGKTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556649 |
Source
|
Record name | Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122818-18-2 |
Source
|
Record name | Methyl 1-ethenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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